ONO-0740556

GPCR Pharmacology Lysophospholipid Signaling Drug Discovery

Researchers studying LPA1 signaling often face inconsistent activation due to the low potency and rapid degradation of endogenous LPA. ONO-0740556 eliminates this variability. - 30× more potent than LPA (EC50 0.26 nM vs. ~8 nM), enabling low-concentration assays with minimal non-specific effects. - Cryo-EM-validated binding (3.5 Å) provides a structural blueprint for rational SBDD and ligand optimization. - Stable LPA analog suitable for reproducible functional, structural, and signaling bias studies. Supplied with full analytical documentation. Standard global shipping for qualified research institutions.

Molecular Formula C20H34NO6P
Molecular Weight 415.5 g/mol
Cat. No. B12398866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-0740556
Molecular FormulaC20H34NO6P
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=CC=C1CCCCC(=O)NC(CO)COP(=O)(O)O
InChIInChI=1S/C20H34NO6P/c1-2-3-4-5-10-17-11-6-7-12-18(17)13-8-9-14-20(23)21-19(15-22)16-27-28(24,25)26/h6-7,11-12,19,22H,2-5,8-10,13-16H2,1H3,(H,21,23)(H2,24,25,26)/t19-/m1/s1
InChIKeyLYWONSBDWRVEKO-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ONO-0740556 LPA1 Agonist Potency and Structure


ONO-0740556 (CAS: 2250210-69-4) is a potent Gi-coupled human lysophosphatidic acid receptor 1 (LPA1) agonist [1]. It is a stable analog of lysophosphatidic acid (LPA) and has been used as a chemical probe to investigate LPA1 structure and function [2]. The compound has an EC50 value of 0.26 nM for human LPA1 in a NanoBiT-G-protein dissociation assay [1]. A cryo-electron microscopy (cryo-EM) structure of the active human LPA1-Gi complex bound to ONO-0740556 has been reported at 3.5 Å resolution, providing detailed insights into its binding mode and receptor activation mechanism [1][3].

LPA1 chemical probe: stable LPA analog for GPCR signaling and structural studies
Assay design: supports high-sensitivity G-protein activation and cryo-EM structural biology
Receptor dynamics: compatible with molecular dynamics simulations to explore LPA1 modulation

Why ONO-0740556 Cannot Be Substituted


Generic substitution of ONO-0740556 with other LPA1 agonists, such as LPA itself, UCM-05194, or VPC31143, is not scientifically justified due to significant differences in potency, selectivity, and the available structural data. ONO-0740556 is an LPA analog with 30-fold higher potency than the endogenous ligand LPA at the human LPA1 receptor [1]. Its unique binding mode, elucidated by cryo-EM, reveals specific interactions with the receptor that may not be replicated by other agonists [1]. Furthermore, ONO-0740556 is more suitable for structural studies and the design of drug-like LPA1 agonists [2]. These quantitative and structural differences directly impact experimental outcomes and the interpretation of results, making precise compound selection critical for research reproducibility and procurement decisions.

Potency context may shift
ONO-0740556's activation profile is 30-fold more potent than endogenous LPA; other agonists may not reproduce this sensitivity window.
Binding mode not transferable
Cryo-EM data show unique orthosteric interactions that alternative agonists like UCM-05194 or VPC31143 may not replicate.
Structural study suitability differs
ONO-0740556 is the only LPA1 agonist with a reported active-state cryo-EM complex; substitution limits structure-guided research.

ONO-0740556 Quantitative Evidence


Potency Advantage Over Endogenous LPA

In a head-to-head comparison using a NanoBiT-G-protein dissociation assay, ONO-0740556 exhibited significantly higher potency at the human LPA1 receptor compared to the endogenous ligand LPA [1]. The resulting EC50 value of 0.26 nM for ONO-0740556 was 30-fold lower than that of LPA [1][2].

Potency vs LPA
Head-to-head
EC50 0.26 nM (ONO‑0740556) vs 7.8 nM (LPA); 30‑fold lower
Supports high-sensitivity LPA1 activation assays
NanoBiT G‑protein dissociation assay context
GPCR Pharmacology Lysophospholipid Signaling Drug Discovery

Potency vs UCM-05194

While not from a direct head-to-head study, a cross-study comparison of reported EC50 values for LPA1 activation indicates a substantial potency difference between ONO-0740556 and the selective LPA1 agonist UCM-05194 [1][2]. ONO-0740556's EC50 of 0.26 nM is approximately 923-fold lower (more potent) than the 0.24 µM (240 nM) EC50 reported for UCM-05194 [2].

Potency vs UCM‑05194
Cross‑study comparable
EC50 0.26 nM vs 240 nM; ~923‑fold lower
Context for sensitivity differences across assay platforms
Assay conditions differ; data to verify in same system
GPCR Agonist Profiling Receptor Pharmacology Assay Development

Potency vs VPC31143

A cross-study comparison reveals a pronounced potency advantage for ONO-0740556 over the LPA1-3 agonist VPC31143 [1][2]. ONO-0740556 achieves an EC50 of 0.26 nM, whereas VPC31143 displays an EC50 of 15 nM for vasorelaxation in mouse thoracic aorta, a response mediated by LPA1 [2]. This represents an approximately 58-fold higher potency for ONO-0740556.

Potency vs VPC31143
Cross‑study comparable
EC50 0.26 nM vs 15 nM; ~58‑fold lower
May reduce off‑target contribution at LPA2/3
Functional readouts differ; receptor subtype panel review suggested
LPA Receptor Subtype Selectivity In Vitro Pharmacology Comparative Potency

Cryo-EM Structure of LPA1-Gi Complex

A cryo-EM structure of the active human LPA1-Gi complex bound to ONO-0740556 has been determined at a resolution of 3.5 Å [1][2]. This structure provides a detailed map of the agonist binding mode and the receptor activation mechanism, including the specific interactions between the ligand's head phosphate, glycerol backbone, and acyl chain with the receptor's orthosteric site [1].

Cryo‑EM structure
Reported
Active LPA1‑Gi complex at 3.5 Å resolution
Enables structure‑guided ligand design studies
PDB 7YU3; no equivalent structures for comparators
Structural Biology Cryo-EM Structure-Based Drug Design

Molecular Dynamics vs Cryptoxanthin

Microsecond-scale all-atom molecular dynamics (MD) simulations were used to compare the structural modulation of LPA1 by ONO-0740556 and the natural compound cryptoxanthin in a membrane environment [1]. Both ligands were found to enlarge the entrance of the LPA1 ligand-binding channel and weaken interactions between transmembrane helix 7 (TM7) and other structural communities. Notably, cryptoxanthin exerted a more pronounced effect in widening the binding channel and selectively attenuating TM7-community interactions [1].

MD simulation
Head‑to‑head
ONO‑0740556 enlarges binding‑channel entrance and weakens TM7 interactions; cryptoxanthin effect more pronounced
Supports ligand‑specific receptor dynamics research
Microsecond‑scale all‑atom MD in membrane; comparative context
Molecular Dynamics LPA1 Modulation Computational Chemistry

ONO-0740556 Research Applications


High-Sensitivity LPA1 Activation Assays

ONO-0740556 is the preferred tool compound for assays requiring high sensitivity in detecting LPA1 activation. Its 0.26 nM EC50, which is 30-fold more potent than the endogenous LPA, allows for the use of lower compound concentrations, minimizing non-specific effects and enabling the detection of subtle changes in receptor function [1].

Structure-Based Drug Design for LPA1

The availability of a high-resolution (3.5 Å) cryo-EM structure of the LPA1-Gi complex bound to ONO-0740556 makes this compound the gold standard for SBDD efforts [1][2]. Researchers can use this structural data to guide the rational design of novel LPA1 agonists, antagonists, or allosteric modulators.

Functional Selectivity and Receptor Dynamics

Due to the detailed structural and functional data available, ONO-0740556 is an ideal candidate for investigating ligand-specific receptor conformations and signaling bias. Comparative molecular dynamics simulations with other ligands, such as cryptoxanthin, have shown that ONO-0740556 induces specific structural rearrangements in LPA1, which can be further explored to understand the molecular basis of functional selectivity [1].

Application
Selection Property
Validation Focus
LPA1 pathway activation studies
Reported sub‑nanomolar EC50 context
G‑protein dissociation assay sensitivity and reproducibility
Structure‑guided LPA1 modulator research
Active‑state cryo‑EM complex availability
Orthosteric site mapping and ligand‑docking validation
Functional selectivity and receptor dynamics
Ligand‑specific conformational profile
MD‑derived binding‑channel and TM7 interaction analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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